Cas no 1017145-43-5 (3-(3-Methoxyphenyl)-2-methylpropan-1-amine)

3-(3-Methoxyphenyl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-6506440
- 3-(3-methoxyphenyl)-2-methylpropan-1-amine
- SCHEMBL9781361
- 1017145-43-5
- AKOS011795022
- 3-(3-Methoxyphenyl)-2-methylpropan-1-amine
-
- インチ: 1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3
- InChIKey: TXMHVHCVHTWLEZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)CC(C)CN
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(3-Methoxyphenyl)-2-methylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506440-0.1g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 0.1g |
$1068.0 | 2023-05-31 | ||
Enamine | EN300-6506440-0.05g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 0.05g |
$1020.0 | 2023-05-31 | ||
Enamine | EN300-6506440-1.0g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-6506440-10.0g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-6506440-0.5g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 0.5g |
$1165.0 | 2023-05-31 | ||
Enamine | EN300-6506440-0.25g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 0.25g |
$1117.0 | 2023-05-31 | ||
Enamine | EN300-6506440-2.5g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 2.5g |
$2379.0 | 2023-05-31 | ||
Enamine | EN300-6506440-5.0g |
3-(3-methoxyphenyl)-2-methylpropan-1-amine |
1017145-43-5 | 5g |
$3520.0 | 2023-05-31 |
3-(3-Methoxyphenyl)-2-methylpropan-1-amine 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
3-(3-Methoxyphenyl)-2-methylpropan-1-amineに関する追加情報
Introduction to 3-(3-Methoxyphenyl)-2-methylpropan-1-amine (CAS No. 1017145-43-5)
3-(3-Methoxyphenyl)-2-methylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1017145-43-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its structural motif of a phenyl ring substituted with a methoxy group and an amine functional group linked to a branched aliphatic chain. The unique combination of these structural features imparts distinct chemical properties and biological activities, making it a subject of considerable interest in drug discovery and development.
The molecular structure of 3-(3-Methoxyphenyl)-2-methylpropan-1-amine consists of an aromatic ring system (phenyl) with an electron-donating methoxy group at the 3-position, enhancing its reactivity and potential interactions with biological targets. The presence of a secondary amine group attached to a 2-methylpropyl chain introduces both lipophilicity and basicity, which are crucial for membrane permeability and binding affinity in biological systems. This structural configuration suggests potential applications in modulating enzymatic and receptor-mediated pathways, which are pivotal in therapeutic interventions.
In recent years, there has been growing attention on aromatic amine derivatives due to their diverse pharmacological profiles. The methoxy-substituted phenyl ring in 3-(3-Methoxyphenyl)-2-methylpropan-1-amine has been explored for its role in influencing metabolic stability and bioavailability, key factors in drug design. The compound’s ability to engage with various biological targets has prompted investigations into its potential as an intermediate or lead compound in the synthesis of novel therapeutics.
One of the most compelling aspects of 3-(3-Methoxyphenyl)-2-methylpropan-1-amine is its versatility in chemical modification. The secondary amine functionality provides a site for further derivatization, allowing chemists to tailor the compound’s properties for specific applications. This adaptability has made it a valuable scaffold in medicinal chemistry, particularly in the pursuit of small-molecule drugs targeting neurological disorders, inflammatory conditions, and other complex diseases.
Recent studies have highlighted the compound’s potential in preclinical models as a modulator of neurotransmitter systems. The aromatic moiety and its electronic distribution may interact with neurotransmitter receptors or enzymes involved in synaptic transmission, offering insights into its possible role as an anxiolytic or antidepressant agent. While these findings are preliminary, they underscore the importance of 3-(3-Methoxyphenyl)-2-methylpropan-1-amine as a compound worthy of further exploration.
The synthesis of 3-(3-Methoxyphenyl)-2-methylpropan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution on a halogenated phenyl precursor followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications.
The physicochemical properties of 3-(3-Methoxyphenyl)-2-methylpropan-1-amine, such as solubility, melting point, and stability, are critical factors that influence its formulation and delivery systems. Its moderate lipophilicity makes it suitable for formulation in both aqueous and lipid-based delivery systems, enhancing its potential for oral or transdermal administration. Additionally, its stability under various storage conditions is essential for ensuring shelf life and efficacy.
In conclusion, 3-(3-Methoxyphenyl)-2-methylpropan-1-amine (CAS No. 1017145-43-5) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its role as an intermediate or lead compound continues to be explored in various therapeutic areas, highlighting its significance in advancing drug discovery efforts. As research progresses, further insights into its pharmacological profile and synthetic applications will continue to emerge, reinforcing its value in the field.
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